N-(1H-1,2,3-benzotriazol-1-ylmethyl)propanamide is a compound that integrates the benzotriazole moiety with propanamide, showcasing potential applications in medicinal chemistry and material science. Benzotriazole derivatives are recognized for their diverse biological activities and utility as synthetic intermediates. This compound is primarily classified under heterocyclic organic compounds, specifically as a substituted benzotriazole.
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)propanamide typically involves a multi-step process. The most common method includes:
The molecular formula for N-(1H-1,2,3-benzotriazol-1-ylmethyl)propanamide is . The structure consists of:
The structural representation can be visualized through its canonical SMILES notation: C(C(=O)N)CN1=NC2=C(N=N1)C(=C(C=C2)N=N)N
.
N-(1H-1,2,3-benzotriazol-1-ylmethyl)propanamide can undergo various chemical reactions including:
The mechanism of action for N-(1H-1,2,3-benzotriazol-1-ylmethyl)propanamide is primarily linked to its biological interactions. As a benzotriazole derivative:
The physical and chemical properties of N-(1H-1,2,3-benzotriazol-1-ylmethyl)propanamide include:
N-(1H-1,2,3-benzotriazol-1-ylmethyl)propanamide has several scientific applications:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: